molecular formula C28H30N2O4 B10936262 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(4-methylbenzyl)-1H-pyrazole

3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(4-methylbenzyl)-1H-pyrazole

Cat. No.: B10936262
M. Wt: 458.5 g/mol
InChI Key: YFTJXEACWZPANL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(4-methylbenzyl)-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(4-methylbenzyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with appropriate hydrazine derivatives to form the pyrazole ring. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(4-methylbenzyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(4-methylbenzyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(4-methylbenzyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(4-methylbenzyl)-1H-pyrazole stands out due to its unique combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C28H30N2O4

Molecular Weight

458.5 g/mol

IUPAC Name

3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-[(4-methylphenyl)methyl]pyrazole

InChI

InChI=1S/C28H30N2O4/c1-18-7-9-20(10-8-18)17-30-28(22-12-14-24(32-4)26(16-22)34-6)19(2)27(29-30)21-11-13-23(31-3)25(15-21)33-5/h7-16H,17H2,1-6H3

InChI Key

YFTJXEACWZPANL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC(=C(C=C3)OC)OC)C)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.